molecular formula C15H15I2NO2 B12335709 2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline

2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline

Cat. No.: B12335709
M. Wt: 495.09 g/mol
InChI Key: KKEDOZICUXHEDM-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline is an organic compound characterized by the presence of iodine atoms and methoxy groups attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline typically involves the iodination of aniline derivatives. The process begins with the preparation of 2-iodo-3-methoxyaniline, which is then subjected to further iodination and methylation reactions to yield the final product. Common reagents used in these reactions include iodine, methanol, and methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-3-methoxyaniline
  • 3-Iodo-2-methoxyaniline
  • 2-Iodo-4-methoxyaniline

Uniqueness

2-Iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline is unique due to the presence of multiple iodine atoms and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H15I2NO2

Molecular Weight

495.09 g/mol

IUPAC Name

2-iodo-N-(2-iodo-3-methoxyphenyl)-3-methoxy-N-methylaniline

InChI

InChI=1S/C15H15I2NO2/c1-18(10-6-4-8-12(19-2)14(10)16)11-7-5-9-13(20-3)15(11)17/h4-9H,1-3H3

InChI Key

KKEDOZICUXHEDM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C(=CC=C1)OC)I)C2=C(C(=CC=C2)OC)I

Origin of Product

United States

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